molecular formula C16H13N3O3 B5754453 5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5754453
M. Wt: 295.29 g/mol
InChI Key: ZTPBGRBOHQTMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has attracted significant attention in scientific research due to its diverse applications in various fields. It is commonly known as DPPN and is a yellow crystalline powder. DPPN has been found to exhibit remarkable properties such as high thermal stability, fluorescence, and photochromic behavior.

Mechanism of Action

The mechanism of action of DPPN is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. DPPN has been found to interact with DNA and induce DNA damage, which leads to cell cycle arrest and apoptosis. It has also been suggested that DPPN may inhibit the activity of enzymes such as topoisomerase II, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
DPPN has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a low inhibitory effect on the growth of normal human fibroblast cells, indicating its potential as a selective anticancer agent. DPPN has also been found to exhibit antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPPN is its high thermal stability, which makes it suitable for use in high-temperature applications. DPPN also exhibits strong fluorescence properties, which make it useful as a fluorescent probe for the detection of metal ions. However, one of the limitations of DPPN is its low solubility in water, which may limit its use in certain applications.

Future Directions

For research include the synthesis of DPPN derivatives with improved properties and the investigation of its potential as a photosensitizer for photodynamic therapy in cancer treatment.

Synthesis Methods

The synthesis of DPPN involves the reaction of 3,5-dimethylphenyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DPPN. The purity of the synthesized DPPN can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DPPN has been extensively studied for its potential applications in various fields such as optoelectronics, materials science, and medicinal chemistry. In optoelectronics, DPPN has been used as a fluorescent probe for the detection of metal ions. In materials science, DPPN has been incorporated into polymers to enhance their thermal stability and fluorescence properties. In medicinal chemistry, DPPN has been investigated for its potential as an anticancer agent.

properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-7-11(2)9-13(8-10)16-17-15(18-22-16)12-3-5-14(6-4-12)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPBGRBOHQTMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

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